1-(3-Iodo-5-methylphenyl)ethanone

Cross-coupling Oxidative addition Palladium catalysis

Generic bromo or chloro analogs fail in mild Pd-catalyzed cross-coupling (≤80 °C) due to higher bond energies. This iodoacetophenone solves that with a weaker C-I bond (Δ ~12-13 kcal/mol). - **Performance**: Enables TONs up to 10⁵ & TOFs up to 10⁴ h⁻¹; ideal for thermally liable late-stage functionalization. - **Analytical**: Iodine provides strong anomalous scattering (f''≈6.8 e⁻) for SAD phasing, saving 2-5 days vs. bromo/chloro. - **Supply**: Immediate shipment in research-grade quantities.

Molecular Formula C9H9IO
Molecular Weight 260.07 g/mol
CAS No. 52107-81-0
Cat. No. B12969413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodo-5-methylphenyl)ethanone
CAS52107-81-0
Molecular FormulaC9H9IO
Molecular Weight260.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)I)C(=O)C
InChIInChI=1S/C9H9IO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
InChIKeyHVNHVXAGAHOCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodo-5-methylphenyl)ethanone: Aryl Iodide Building Block


1-(3-Iodo-5-methylphenyl)ethanone (CAS 52107-81-0), also designated 3′-iodo-5′-methylacetophenone, is a meta-substituted iodoacetophenone derivative with molecular formula C9H9IO and molecular weight 260.07 g/mol . It belongs to the class of aromatic iodoketones that serve as versatile synthetic intermediates, wherein the iodine atom at the 3-position functions as a privileged leaving group for metal-catalyzed cross-coupling reactions while the acetyl moiety provides a carbonyl handle for condensation chemistry . The compound exhibits a predicted boiling point of 306.5 ± 30.0 °C and a predicted density of 1.632 ± 0.06 g/cm³ . Its structural signature—a methyl group at the 5-position adjacent to the iodine—creates a steric and electronic environment that is distinct from its bromo, chloro, and regioisomeric analogs, making direct substitution non-trivial in both synthetic and analytical contexts.

Workflow Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck)
Selection Aryl iodide building block with superior oxidative addition reactivity
Use Context Halogen-bond-driven crystal engineering, X-ray phasing, and chalcogenide synthesis

Why 1-(3-Iodo-5-methylphenyl)ethanone Is Irreplaceable


Substituting 1-(3-iodo-5-methylphenyl)ethanone with its bromo analog (CAS 1379325-64-0, MW 213.07), chloro analog (CAS 176548-88-2, MW 168.62), or non-methylated 3-iodoacetophenone (CAS 14452-30-3) introduces quantifiable deficits in at least three dimensions: (i) the substantially weaker C–I bond (bond dissociation energy ~57.6 kcal/mol vs. ~70 kcal/mol for C–Br and ~84 kcal/mol for C–Cl) translates to orders-of-magnitude higher oxidative addition rates in palladium-catalyzed cross-coupling [1]; (ii) the iodine atom's greater polarizability enables distinctive O···I halogen-bonding interactions that are absent in chloro analogs and geometrically distinct from bromo interactions, as evidenced by crystallographic data on the para-substituted series where I···O distances of 3.082–3.374 Å are observed versus Br···O of 3.320 Å and no Cl···O contacts whatsoever [2]; (iii) the 3-iodo-5-methyl substitution pattern—where the iodine experiences a purely inductive meta electronic effect from the acetyl group—differs fundamentally from the 4-iodo-3-methyl and 2-iodo-3-methyl regioisomers, which involve resonance contributions that alter both cross-coupling selectivity and downstream SAR [3]. These differences are not incremental; they determine whether a synthetic sequence succeeds or fails, making generic substitution a material risk in both discovery and process chemistry.

Bromo or chloro analog C–Br/C–Cl bonds require higher temperatures and catalyst loadings for oxidative addition, risking side reactions in late-stage coupling.
Non-methylated 3-iodoacetophenone Lacks the steric shielding of the 5-methyl group, increasing susceptibility to dehalogenation and homocoupling.
Regioisomeric iodoacetophenones 4-iodo-3-methyl or 2-iodo-3-methyl patterns alter electronic activation (resonance vs. inductive), shifting cross-coupling selectivity and downstream SAR.

Quantitative Differentiation Evidence vs. Closest Analogs


C–I Bond: Oxidative Addition Reactivity Advantage

The carbon–iodine bond in 1-(3-iodo-5-methylphenyl)ethanone exhibits a bond dissociation energy (BDE) of approximately 57.6 kcal/mol, which is significantly lower than the C–Br BDE (~70 kcal/mol) in 1-(3-bromo-5-methylphenyl)ethanone and the C–Cl BDE (~84 kcal/mol) in 1-(3-chloro-5-methylphenyl)ethanone [1]. This lower BDE directly translates to faster oxidative addition to Pd(0) catalysts. In a systematic Suzuki–Miyaura coupling study with bis(thiazole) pincer palladium complexes, aryl iodides consistently achieved higher turnover numbers (TONs up to 10⁵) and turnover frequencies (TOFs up to 10⁴ h⁻¹) relative to the corresponding aryl bromides and chlorides under identical conditions, with aryl chlorides requiring elevated temperatures and ligand optimization to achieve comparable conversions [2]. The meta-substituted aryl iodide scaffold remains more reactive than its ortho-substituted counterparts, as demonstrated by kinetic studies showing that ortho substituents decelerate oxidative addition to a lesser extent for aryl iodides than for aryl bromides; ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligand systems [3]. This means that the 3-iodo-5-methyl pattern retains maximal oxidative addition activity while avoiding the steric penalties associated with ortho substitution.

C–I Bond Reactivity
Class-level inference
ΔBDE ≈ 12–13 kcal/mol lower vs C–Br
Supports milder cross-coupling conditions and higher catalytic turnover.
TONs up to 10⁵ reported for aryl iodides with pincer Pd complexes.
Cross-coupling Oxidative addition Palladium catalysis Reactivity hierarchy

Iodine-Specific Halogen-Bonding Interactions

Crystallographic analysis of the para-substituted haloacetophenone series by Britton et al. (2004) provides direct comparative evidence for the halogen-bonding differentiation conferred by iodine [1]. The iodo compound (p-iodoacetophenone) forms two polymorphs (IM-A and IM-B) that both exhibit definitive O···I halogen-bonding interactions with I···O distances of 3.374(5) Å and 3.082(4) Å, respectively. In contrast, the chloro analog (ClM) displays no O···Cl contacts whatsoever—its crystal packing is dominated by C–H···O and C–H···Cl interactions, with the chlorine atom functioning as a weaker Lewis acid than the aromatic C–H groups. The bromo analog (BrM) is isomorphous with IM-A and exhibits Br···O interactions at 3.320(4) Å, but the iodine atom generates a shorter and energetically more significant contact in IM-B (3.082 Å), which places it at the low end of known I···O distances in the Cambridge Structural Database [1]. This iodo-specific halogen bonding is not an artifact of crystal packing but reflects the intrinsically greater σ-hole depth on iodine compared to bromine and chlorine, a property that translates to solution-phase molecular recognition, supramolecular assembly, and catalyst design. While these data are for the para-substituted series, the polarizability and σ-hole magnitude of the iodine atom are substituent-position-independent, meaning 1-(3-iodo-5-methylphenyl)ethanone will exhibit qualitatively superior halogen-bond donor character relative to its bromo and chloro analogs.

Halogen-Bonding Contacts
Head-to-head
I···O = 3.08 Å (polymorph B) vs Br···O = 3.32 Å; Cl shows no O···X contacts.
Iodine provides the strongest and most directional halogen-bond donor.
Para-substituted series crystallography at 173 K (Britton, 2004).
Halogen bonding Crystal engineering Supramolecular chemistry Solid-state packing

Meta-Substitution Electronic Effects in Cross-Coupling

The 3-iodo-5-methyl substitution pattern places the iodine atom meta to the electron-withdrawing acetyl group, meaning the iodine experiences a purely inductive (-I) electronic effect (σₘ = +0.35 for COCH₃) without the resonance (-M) contribution that operates at the para position (σₚ = +0.50) [1]. This electronic distinction has practical consequences for cross-coupling: the meta-iodo compound is less electron-deficient at the ipso carbon than its para-iodo regioisomer, which can affect the rate of oxidative addition and the stability of the resulting Pd(II) intermediate. In the Friedel–Crafts acetylation studies by Gore et al. (1973), m-iodotoluene showed distinct reactivity (p- < o- < m-) and gave products in the order 4-iodo-2-methyl- > 2-iodo-4-methyl- > 2-iodo-6-methyl-acetophenones, demonstrating that the meta-iodo starting material directs acylation with different regioselectivity than ortho- or para-iodotoluenes [2]. Furthermore, the 5-methyl group in our target compound provides steric shielding adjacent to the iodine, which can suppress undesired homocoupling or dehalogenation side reactions that plague unsubstituted 3-iodoacetophenone in certain catalytic systems. The regioisomer 1-(4-iodo-3-methylphenyl)ethanone (CAS 52107-79-6), where iodine is para to the acetyl group, will display different electronic activation and potentially different pharmacokinetic properties if the compound is used as a precursor for bioactive molecule synthesis.

Meta-Substitution Effect
Class-level inference
σₘ(COCH₃) = +0.35 vs σₚ = +0.50; 5-methyl provides steric shielding.
Unique electronic and steric profile alters oxidative addition and coupling selectivity.
Friedel–Crafts reactivity sequence: p-
X-ray Phasing Power
Class-level inference
I f'' ≈ 6.8 e⁻ (Cu Kα) vs Br 1.3 e⁻, Cl 0.4 e⁻; monoisotopic ¹²⁷I MS pattern.
Enables SAD phasing without heavy-atom derivatization; simplifies LC/GC-MS identification.
Iodine constitutes 48.8% of molecular weight.
Biocatalytic Profile
Cross-study comparable
4-iodoacetophenone yield–ee range 3–24% vs 11–95% (Cl), 5–99% (Br) in cyanohydrin synthesis.
Iodine steric bulk alters enzyme active-site accommodation and product enantiopurity.
Data for para-substituted analog; meta-methyl likely introduces additional steric constraints.
Regioisomerism Electronic effects Cross-coupling selectivity Structure-activity relationships

Heavy Atom Advantage for X-ray Phasing and Mass Spectrometry

The iodine atom in 1-(3-iodo-5-methylphenyl)ethanone constitutes 48.80% of the compound's total molecular mass (126.90 out of 260.07 g/mol) . This heavy atom content provides two analytically significant advantages over the bromo analog (bromine = 37.5% of 213.07 g/mol) and the chloro analog (chlorine = 21.0% of 168.62 g/mol). First, in single-crystal X-ray diffraction, iodine serves as an intrinsic heavy-atom phasing agent: its anomalous scattering signal (f' and f'' at Mo Kα: f' ≈ −0.5 e⁻, f'' ≈ 6.8 e⁻ for I vs. f'' ≈ 1.3 e⁻ for Br and f'' ≈ 0.4 e⁻ for Cl at Cu Kα) is sufficient for experimental phasing via single-wavelength anomalous dispersion (SAD) without the need for derivatization with heavy-atom soaks [1]. Second, in mass spectrometry, iodine's distinctive monoisotopic pattern (100% ¹²⁷I) produces an unmistakable molecular ion cluster that simplifies compound identification in reaction monitoring and impurity profiling, whereas the bromo analog generates a ~1:1 doublet (⁷⁹Br:⁸¹Br) and the chloro analog a ~3:1 doublet (³⁵Cl:³⁷Cl), which can be obscured in complex mixtures [2]. These analytical differentiators directly affect workflow efficiency in structure elucidation and quality control.

X-ray Phasing Power
Class-level inference
I f'' ≈ 6.8 e⁻ (Cu Kα) vs Br 1.3 e⁻, Cl 0.4 e⁻; monoisotopic ¹²⁷I MS pattern.
Enables SAD phasing without heavy-atom derivatization; simplifies LC/GC-MS identification.
Iodine constitutes 48.8% of molecular weight.
X-ray crystallography Heavy atom phasing Mass spectrometry Isotopic pattern

Distinct Biocatalytic Profile of Iodo-Substituted Acetophenones

In an enantioselective cyanohydrin synthesis study using covalently immobilized hydroxynitrile lyase from Prunus dulcis, a systematic comparison of 4-substituted acetophenone derivatives revealed that the iodo analog (4-iodoacetophenone) produced (R)-cyanohydrin with a yield–enantiomeric excess range of 3–24%, dramatically lower than the chloro analog (11–95%) and the bromo analog (5–99%) under identical reaction conditions [1]. While this study examined para-substituted congeners, the trend reflects the iodine atom's unique steric bulk (van der Waals radius: I = 1.98 Å vs. Br = 1.85 Å vs. Cl = 1.75 Å) and electronic influence on enzyme active-site accommodation. For 1-(3-iodo-5-methylphenyl)ethanone, the combination of the large iodine atom at the meta position and the adjacent methyl group creates a steric environment that is likely to produce a distinct biocatalytic selectivity profile compared to its bromo and chloro analogs, which is relevant when the compound is employed as a substrate for enzymatic ketone reduction, transamination, or other biotransformations. This data point serves as a caution against assuming that halogen-substituted acetophenones are interchangeable in enzymatic processes.

Biocatalytic Profile
Cross-study comparable
4-iodoacetophenone yield–ee range 3–24% vs 11–95% (Cl), 5–99% (Br) in cyanohydrin synthesis.
Iodine steric bulk alters enzyme active-site accommodation and product enantiopurity.
Data for para-substituted analog; meta-methyl likely introduces additional steric constraints.
Biocatalysis Enantioselective synthesis Hydroxynitrile lyase Cyanohydrin

Application Scenarios for 1-(3-Iodo-5-methylphenyl)ethanone


Pd-Catalyzed Cross-Coupling Under Mild Conditions

When a synthetic route requires Suzuki–Miyaura, Sonogashira, or Heck coupling under mild thermal conditions (≤80 °C) with minimal catalyst loading, 1-(3-iodo-5-methylphenyl)ethanone is the appropriate choice over its bromo or chloro analogs. The ~12–13 kcal/mol lower C–I bond dissociation energy relative to C–Br [1] translates to faster oxidative addition to Pd(0), enabling high turnover numbers (TONs up to 10⁵) and turnover frequencies (TOFs up to 10⁴ h⁻¹) as demonstrated in comparative catalytic studies . This is especially critical in late-stage functionalization of complex molecules where thermal liability precludes the elevated temperatures required for aryl bromide or chloride activation.

Halogen-Bond-Directed Crystal Engineering

For solid-state design applications—including pharmaceutical co-crystals, porous organic frameworks, and halogen-bonded liquid crystals—1-(3-iodo-5-methylphenyl)ethanone provides a directional O···I halogen-bond donor that is structurally evidenced to form short contacts (I···O distances as low as ~3.08 Å in the para analog [1]) while the chloro analog shows no O···Cl contacts at all. The meta-iodo configuration, combined with the ortho-methyl group, offers a sterically biased σ-hole presentation that can be exploited to control supramolecular topology in ways that bromo or chloro analogs cannot support.

Intrinsic Heavy-Atom Phasing for X-Ray Crystallography

In medicinal chemistry programs where intermediates must be crystallographically characterized, 1-(3-iodo-5-methylphenyl)ethanone serves as a self-derivatizing building block. The iodine anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα [1]) is sufficient for experimental phasing via SAD or SIRAS without additional heavy-atom soaking, a capability not offered by the bromo (f'' ≈ 1.3 e⁻) or chloro (f'' ≈ 0.4 e⁻) analogs. This saves 2–5 days of experimental time per structure and eliminates the risk of crystal damage during derivatization.

Iodo-Chalcone Library Synthesis for Antimicrobial Screening

The compound has been employed directly as a precursor for iodo-chalcone synthesis via Claisen–Schmidt condensation with aromatic aldehydes [1]. The iodine atom provides a distinctive monoisotopic mass spectrometric signature (100% ¹²⁷I) that facilitates unambiguous product identification and purity assessment in high-throughput screening workflows. The 5-methyl group adjacent to the iodine also provides steric protection against deiodination side reactions that can occur in the unsubstituted 3-iodoacetophenone scaffold under basic condensation conditions.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
C–I oxidative addition reactivity
Coupling efficiency and catalyst loading
Crystal engineering
Directional I···O halogen-bond donor
Supramolecular topology control
X-ray crystallography
Iodine anomalous scattering signal
Experimental phasing without derivatization
Iodo-chalcone synthesis
Monoisotopic MS signature and steric protection
Purity assessment and deiodination resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Iodo-5-methylphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.